Cas no 2171982-80-0 (2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid)
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
- 2171982-80-0
- EN300-1554810
- 2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
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- Inchi: 1S/C32H34N2O5/c35-30(36)20-34(19-22-9-2-1-3-10-22)31(37)24-12-8-11-23(17-24)18-33-32(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-7,9-10,13-16,23-24,29H,8,11-12,17-21H2,(H,33,38)(H,35,36)
- InChI Key: ZDSGWXPXSRBFLP-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N(CC(=O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 526.24677219g/mol
- Monoisotopic Mass: 526.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 39
- Rotatable Bond Count: 10
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 95.9Ų
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1554810-0.05g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-0.1g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-0.25g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-0.5g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-1.0g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-2.5g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-5.0g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-10.0g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1554810-50mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1554810-100mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 100mg |
$2963.0 | 2023-09-25 |
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
Comprehensive Analysis of 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms by researchers, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a cyclohexyl backbone and benzyl and Fmoc protecting groups, makes it a versatile intermediate in modern synthetic chemistry.
The growing interest in CAS 2171982-80-0 aligns with the broader trends in bioconjugation and targeted drug delivery systems. Researchers are increasingly exploring how such compounds can enhance the stability and bioavailability of therapeutic peptides. A frequent query in academic forums and search engines revolves around "how Fmoc-protected compounds improve peptide yield" or "role of cyclohexyl groups in drug design." These questions underscore the compound's relevance in addressing challenges like enzymatic degradation and cellular uptake efficiency.
From a synthetic perspective, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid exemplifies the convergence of solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc group serves as a temporary protector for the amine functionality, allowing selective deprotection under mild conditions—a feature highly valued in combinatorial chemistry. Recent publications highlight its utility in constructing peptide-based vaccines and GPCR-targeting ligands, areas dominating current biomedical research.
Another hotspot for CAS 2171982-80-0 lies in its potential for structure-activity relationship (SAR) studies. The benzyl moiety introduces lipophilicity, which can be tailored to modulate membrane permeability—a critical factor in CNS drug development. Meanwhile, the acetic acid terminus offers a handle for further functionalization, enabling linkage to fluorescent probes or nanoparticles. Such applications resonate with trending searches like "custom peptide modifications for imaging" and "hybrid small molecule-peptide therapeutics."
Quality control and analytical characterization of this compound are equally vital. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify its purity and confirm the integrity of the Fmoc-cyclohexyl core. Suppliers and contract research organizations (CROs) often emphasize batch-to-batch consistency, responding to industry demands for reliable building blocks in drug discovery pipelines.
In conclusion, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid represents a sophisticated tool in the chemist's arsenal. Its multifaceted roles—from enabling high-throughput peptide libraries to facilitating precision medicine approaches—position it at the forefront of interdisciplinary research. As the scientific community continues to unravel its full potential, this compound will likely remain a subject of intense study and innovation.
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